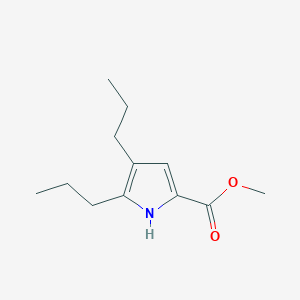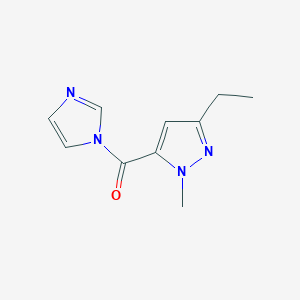![molecular formula C13H17I3O6 B14202626 Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol CAS No. 828940-27-8](/img/structure/B14202626.png)
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is a complex organic compound that features a phenyl ring substituted with three iodine atoms, a hydroxymethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol typically involves multiple steps. One common synthetic route includes the iodination of a methylphenol derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and hydroxymethylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process must be carefully controlled to ensure the correct substitution pattern on the phenyl ring. Additionally, the hydroxymethylation step may be carried out using formaldehyde or other suitable reagents under controlled conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the iodine atoms can produce less substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Iodine-containing compounds: Similar compounds include other iodinated phenyl derivatives, such as iodoform and iodophenol.
Hydroxymethyl-substituted compounds: Compounds like hydroxymethylbenzene (benzyl alcohol) share the hydroxymethyl functional group.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is unique due to its specific substitution pattern, which combines multiple iodine atoms with a hydroxymethyl group on a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
828940-27-8 |
|---|---|
Fórmula molecular |
C13H17I3O6 |
Peso molecular |
649.98 g/mol |
Nombre IUPAC |
acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9I3O2.2C2H4O2/c1-4-7(10)5(2-13)9(12)6(3-14)8(4)11;2*1-2(3)4/h13-14H,2-3H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
DWCSUVLHKIDETI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1I)CO)I)CO)I.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


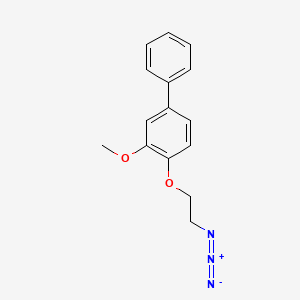
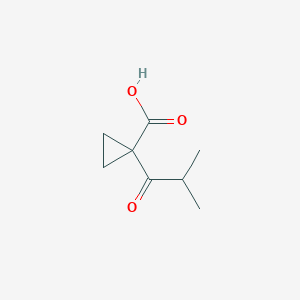
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
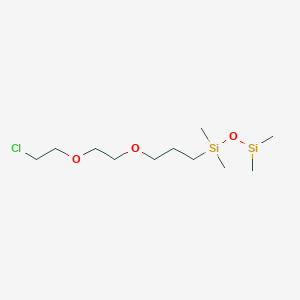
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)
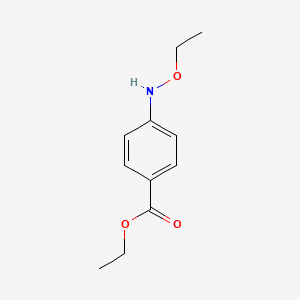
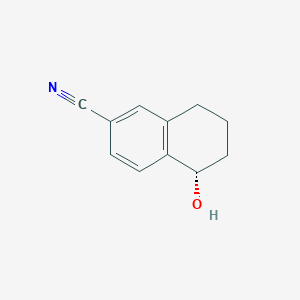
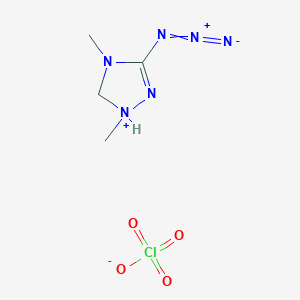
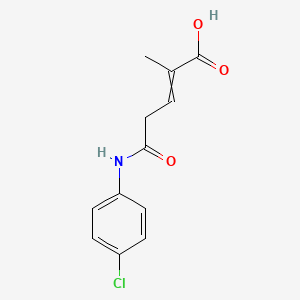
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
